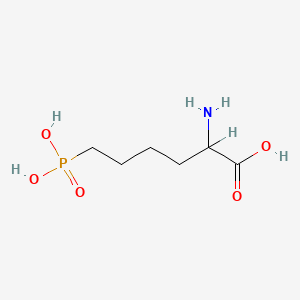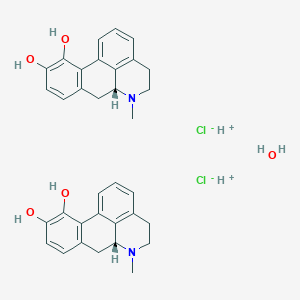
NS3694
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NS 3694 wird in der wissenschaftlichen Forschung umfassend eingesetzt, da es die Apoptosom-Bildung und die Caspase-Aktivierung hemmen kann . Einige seiner wichtigsten Anwendungen sind:
5. Wirkmechanismus
NS 3694 entfaltet seine Wirkung, indem es die Bildung des Apoptosoms hemmt, eines Caspase-Aktivierungskomplexes, der durch die Oligomerisierung des apoptotischen Protease-aktivierenden Faktors 1 (Apaf-1) in Gegenwart von Cytochrom c gebildet wird . Durch die Verhinderung der Bildung des Apoptosoms blockiert NS 3694 die Aktivierung von Procaspasen, wodurch die Caspase-Aktivierung und die anschließende Apoptose gehemmt werden . Dieser Mechanismus beinhaltet die molekularen Ziele Apaf-1 und Procaspasen, die entscheidende Bestandteile des Apoptose-Signalwegs sind .
Ähnliche Verbindungen:
NS 3696: Eine weitere Diarylurea-Verbindung mit ähnlichen Apoptosom-hemmenden Eigenschaften.
NS 3698: Bekannt für seine Rolle bei der Hemmung der Caspase-Aktivierung, ähnlich wie NS 3694.
Einzigartigkeit von NS 3694: NS 3694 ist einzigartig durch seine spezifische Hemmung der Apoptosom-Bildung und seine Fähigkeit, die durch Cytochrom c induzierte Caspase-Aktivierung mit einem IC50-Wert von etwa 50 Mikromolar zu blockieren . Diese Spezifität macht es zu einem wertvollen Werkzeug in der Apoptoseforschung und für potenzielle therapeutische Anwendungen .
Wirkmechanismus
Target of Action
NS3694, also known as Apoptosis Inhibitor II, this compound, or NS 3694, is a diarylurea compound . The primary targets of this compound are the apoptosome complex and caspase enzymes . The apoptosome complex is a large quaternary protein structure formed in the process of apoptosis, or programmed cell death . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Mode of Action
This compound acts by inhibiting the formation of the apoptosome complex and the activation of caspase enzymes . Specifically, it suppresses the cytochrome C-induced formation of the apoptosome complex and caspase-9 activation . This inhibition prevents the downstream events of apoptosis, thereby inhibiting cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway . In this pathway, the release of cytochrome c from the mitochondria triggers the formation of the apoptosome complex, which in turn activates caspase enzymes . These activated caspases then cleave specific proteins in the cytoplasm and the nucleus, leading to cell death . By inhibiting the formation of the apoptosome complex and the activation of caspases, this compound disrupts the apoptosis pathway .
Result of Action
The inhibition of the apoptosome complex formation and caspase activation by this compound results in the suppression of apoptosis . This means that cells that would otherwise undergo programmed cell death continue to survive . This can have significant implications in various biological and pathological contexts, such as cancer, where the inhibition of apoptosis can contribute to the survival and proliferation of cancer cells .
Biochemische Analyse
Biochemical Properties
NS3694 interacts with several key enzymes and proteins in the cell. It specifically suppresses the cytochrome C-induced formation of the apoptosome complex and caspase-9 activation . This inhibition of apoptosome formation prevents the activation of caspases, which are crucial enzymes in the process of apoptosis . This compound does not inhibit the enzymatic activity of caspases .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It inhibits TNF-induced effector caspase activation and apoptosis in MCF-casp3 cells . This compound does not exhibit any effect on apoptosome-independent caspase activation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the formation of the active 700-kDa apoptosome complex . This is achieved by blocking the activation of the initiator caspase-9 . The compound does not affect the release of cytochrome c, nor does it inhibit the enzymatic activity of caspases .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
Currently, there is no available information on the effects of different dosages of this compound in animal models
Metabolic Pathways
Given its role in inhibiting apoptosome formation, it is likely that it interacts with enzymes and cofactors involved in apoptosis .
Subcellular Localization
Given its role in inhibiting apoptosome formation, it is likely that it is localized in the cytosol where apoptosome formation occurs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NS 3694 involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then reduced to form the final product, NS 3694 .
Industrial Production Methods: While specific industrial production methods for NS 3694 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NS 3694 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Nitrogruppe .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Amine oder Thiole, die die Chlorgruppe unter basischen Bedingungen ersetzen können.
Reduktionsreaktionen: Die Nitrogruppe im Zwischenprodukt kann mit Reagenzien wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas reduziert werden.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist NS 3694 selbst, das nach der Reduktion des Zwischenprodukts erhalten wird .
Vergleich Mit ähnlichen Verbindungen
NS 3696: Another diarylurea compound with similar apoptosome inhibitory properties.
NS 3698: Known for its role in inhibiting caspase activation, similar to NS 3694.
Uniqueness of NS 3694: NS 3694 is unique due to its specific inhibition of apoptosome formation and its ability to block cytochrome c-induced caspase activation with an IC50 value of approximately 50 micromolar . This specificity makes it a valuable tool in apoptosis research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCZTZCPXFDPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435797 | |
| Record name | Apoptosis Inhibitor II, NS3694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426834-38-0 | |
| Record name | Apoptosis Inhibitor II, NS3694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)


![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)
![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B1663685.png)



